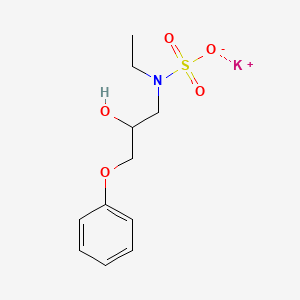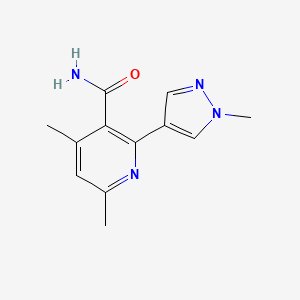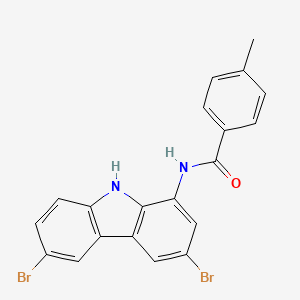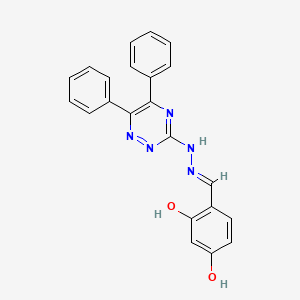
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate, also known as KHEPS, is a chemical compound used in scientific research for its potential therapeutic properties. KHEPS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
Mechanism of Action
The mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis. In vivo studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has low toxicity and is well-tolerated.
Advantages and Limitations for Lab Experiments
One advantage of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have low toxicity and is well-tolerated. However, one limitation of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate. One area of interest is the development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in humans.
Conclusion:
In conclusion, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound with potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. Further research is needed to fully understand the potential of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
Synthesis Methods
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate can be synthesized by reacting ethyl 2-bromo-3-phenoxypropionate with potassium sulfamate in the presence of a palladium catalyst. The reaction yields potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a white crystalline solid with a melting point of 153-154°C.
Scientific Research Applications
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been studied for its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDOADLWYNPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6122533.png)

![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)

![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6122598.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)